Cas no 1261351-28-3 (Vardenafil Acetyl Analogue)

Vardenafil Acetyl Analogue is a chemically modified derivative of vardenafil, designed to enhance pharmacokinetic properties while retaining the selective inhibitory activity against phosphodiesterase type 5 (PDE5). The acetyl group incorporation improves metabolic stability and bioavailability, potentially offering a more prolonged therapeutic effect. This analogue maintains high specificity for PDE5, ensuring minimal off-target interactions. Its structural optimization may also contribute to reduced side effects compared to the parent compound. Suitable for research applications, it serves as a valuable tool for studying PDE5 inhibition mechanisms and developing advanced therapeutics for erectile dysfunction and pulmonary arterial hypertension. Analytical purity and consistent synthesis ensure reliability for experimental use.
Vardenafil Acetyl Analogue structure
Vardenafil Acetyl Analogue structure
商品名:Vardenafil Acetyl Analogue
CAS番号:1261351-28-3
MF:C25H34N6O3
メガワット:466.57586
CID:1059620

Vardenafil Acetyl Analogue 化学的及び物理的性質

名前と識別子

    • Vardenafil Acetyl Analogue
    • 2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
    • Vardenafil Acetyl An
    • 2-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl)acetyl]phenyl]-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one

計算された属性

  • せいみつぶんしりょう: 466.26900

じっけんとくせい

  • PSA: 95.83000
  • LogP: 2.44020

Vardenafil Acetyl Analogue 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-396269-5mg
Vardenafil Acetyl Analogue,
1261351-28-3
5mg
¥2482.00 2023-09-05
TRC
V098015-50mg
Vardenafil Acetyl Analogue
1261351-28-3
50mg
$ 1533.00 2023-09-05
TRC
V098015-5mg
Vardenafil Acetyl Analogue
1261351-28-3
5mg
$ 193.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-396269-5 mg
Vardenafil Acetyl Analogue,
1261351-28-3
5mg
¥2,482.00 2023-07-10
A2B Chem LLC
AE38881-5mg
Vardenafil Acetyl Analogue
1261351-28-3
5mg
$306.00 2024-04-20
A2B Chem LLC
AE38881-50mg
Vardenafil Acetyl Analogue
1261351-28-3
50mg
$1589.00 2024-04-20

Vardenafil Acetyl Analogue 関連文献

Vardenafil Acetyl Analogueに関する追加情報

Vardenafil Acetyl Analogue: A Comprehensive Overview

Vardenafil Acetyl Analogue (CAS No. 1261351-28-3) is a cutting-edge compound that has garnered significant attention in the field of pharmacology and drug development. This compound, which is an acetylated derivative of vardenafil, has shown promising potential in various therapeutic applications. The acetylation process enhances the compound's pharmacokinetic properties, making it a valuable candidate for further research and development.

Vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, is primarily used for the treatment of erectile dysfunction (ED). The acetylation of vardenafil to form the Vardenafil Acetyl Analogue introduces new possibilities for improving drug efficacy and reducing side effects. Recent studies have demonstrated that this analogue exhibits enhanced bioavailability and prolonged duration of action compared to the parent compound. These findings suggest that Vardenafil Acetyl Analogue could be a superior option for patients requiring long-term management of ED.

The synthesis of Vardenafil Acetyl Analogue involves a multi-step chemical process that ensures high purity and stability. Researchers have employed advanced synthetic techniques to optimize the yield and quality of the compound. The structural modifications introduced during the acetylation process have been meticulously analyzed using state-of-the-art analytical tools such as NMR spectroscopy and mass spectrometry. These analyses confirm the compound's identity and structural integrity, paving the way for preclinical and clinical trials.

Recent advancements in medicinal chemistry have enabled scientists to explore novel applications for Vardenafil Acetyl Analogue beyond its traditional use in treating ED. For instance, studies have indicated that this compound may possess anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and cardiovascular diseases. Additionally, research into its effects on cellular signaling pathways has revealed its potential role in cancer therapy. These findings underscore the versatility of Vardenafil Acetyl Analogue and its potential to address a wide range of medical conditions.

The pharmacokinetic profile of Vardenafil Acetyl Analogue has been extensively studied to evaluate its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preclinical studies conducted in animal models have shown that the compound exhibits improved oral bioavailability compared to vardenafil. This enhancement is attributed to its modified structure, which reduces first-pass metabolism and increases systemic exposure. Furthermore, the compound's half-life has been extended, allowing for less frequent dosing regimens and improved patient compliance.

Another critical aspect of Vardenafil Acetyl Analogue research involves its safety profile. Extensive toxicological studies have been conducted to assess the compound's safety at various doses. These studies have demonstrated that Vardenafil Acetyl Analogue is well-tolerated in preclinical models, with no significant adverse effects observed at therapeutic concentrations. This data provides a strong foundation for advancing the compound into clinical trials, where its safety and efficacy can be further evaluated in human subjects.

Collaborative efforts between academic institutions and pharmaceutical companies have significantly accelerated the development of Vardenafil Acetyl Analogue. By leveraging interdisciplinary expertise, researchers have been able to address complex challenges associated with drug design and optimization. For example, computational modeling techniques have been employed to predict the compound's interactions with target enzymes and off-target proteins. These insights have informed iterative improvements to the compound's structure, enhancing its therapeutic potential while minimizing adverse effects.

The global pharmaceutical industry is increasingly focusing on personalized medicine, where drugs are tailored to individual patient needs based on genetic makeup and disease characteristics. In this context, Vardenafil Acetyl Analogue represents a promising step forward in developing customized therapies for patients with diverse medical conditions. By optimizing drug delivery systems and exploring combination therapies, researchers aim to maximize the therapeutic benefits of this compound while minimizing potential side effects.

In conclusion, Vardenafil Acetyl Analogue (CAS No. 1261351-28-3) stands at the forefront of innovative drug development efforts aimed at addressing unmet medical needs. Its enhanced pharmacokinetic properties, versatile therapeutic applications, and favorable safety profile make it a compelling candidate for future clinical use. As research continues to uncover new insights into this compound's mechanisms of action and therapeutic potential, it holds great promise for improving patient outcomes across a wide range of medical conditions.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd